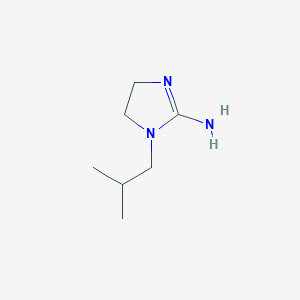![molecular formula C9H8N2O2S B13119898 Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction yields various thiazolo-pyridine derivatives depending on the substituents on the aromatic aldehyde.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in large-scale syntheses to ensure efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various substituted thiazolo-pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its potential antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with various molecular targets. For instance, it can act as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt essential biological processes in pathogens, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate include:
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
- Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration, which allows for specific interactions with biological targets. This uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-8(4-10-7)14-5-11-6/h3-5H,2H2,1H3 |
InChI Key |
DZDGTQGXCYQIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)











![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)

